molecular formula C21H19F3N4O2 B12922603 5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine CAS No. 909675-91-8

5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine

Cat. No.: B12922603
CAS No.: 909675-91-8
M. Wt: 416.4 g/mol
InChI Key: GICOQSBRYOGOGB-UHFFFAOYSA-N
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Description

5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine is a heterocyclic compound featuring:

  • A 2-(trifluoromethyl)pyridine core, providing electron-withdrawing properties and metabolic stability.
  • A 1,2,4-oxadiazole ring linked to a piperidin-4-yl group, enhancing rigidity and binding affinity.
  • A 2-methylbenzoyl substituent on the piperidine nitrogen, contributing to lipophilicity and steric bulk.

Properties

CAS No.

909675-91-8

Molecular Formula

C21H19F3N4O2

Molecular Weight

416.4 g/mol

IUPAC Name

(2-methylphenyl)-[4-[3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone

InChI

InChI=1S/C21H19F3N4O2/c1-13-4-2-3-5-16(13)20(29)28-10-8-14(9-11-28)19-26-18(27-30-19)15-6-7-17(25-12-15)21(22,23)24/h2-7,12,14H,8-11H2,1H3

InChI Key

GICOQSBRYOGOGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate amines and ketones.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via cyclization reactions, often involving hydrazides and carboxylic acids.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Source
5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine 2-Methylbenzoyl, trifluoromethylpyridine Likely C24H20F3N3O3 ~447.43 High lipophilicity (predicted) N/A
2-{4-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine 2,3-Dimethoxyphenyl, phenoxy linker C22H16F3N3O4 443.38 Polar methoxy groups may improve solubility
2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine Chloro, isopropyl groups C11H9ClF3N3O 291.66 Agrochemical applications (irritant class)
N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine Benzimidazole, phenethyl linker Not specified ~500 (predicted) Antimalarial activity (58% yield, m.p. 90–92°C)
4-[1-[2-[3-(difluoromethyl)-5-(trifluoromethyl)pyrazol-1-yl]acetyl]-4-piperidyl]-N-tetralin-1-yl-pyridine-2-carboxamide Difluoromethylpyrazole, tetralin-carboxamide C27H25F5N4O2 ~556.51 Fungicidal activity

Impact of Substituents on Properties

Lipophilicity : The 2-methylbenzoyl group in the target compound increases lipophilicity compared to analogs with polar methoxy () or hydrophilic carboxamide groups (). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Electron-Withdrawing Effects : The trifluoromethyl group on pyridine is common across analogs, stabilizing the aromatic system and resisting oxidative metabolism .

Fungicidal activity in correlates with pyrazole-acetyl-piperidine motifs, absent in the target compound.

Research Implications

The target compound’s 2-methylbenzoyl-piperidine-oxadiazole scaffold offers a unique balance of lipophilicity and rigidity. Further studies should explore:

  • Enzyme Inhibition : Testing against ThDP-dependent enzymes (cf. ).
  • Antimicrobial Screening : Building on and for malaria/fungal targets.
  • Solubility Optimization : Introducing polar groups (e.g., methoxy, carboxamide) to improve bioavailability.

Biological Activity

5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H19F3N4O2C_{21}H_{19}F_3N_4O_2 with a molecular weight of 420.4 g/mol. The compound features a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing oxadiazole rings have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications at the piperidine and oxadiazole positions can significantly enhance potency.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHCT-15 (Colon Carcinoma)15.4
Compound BA549 (Lung Adenocarcinoma)12.3
This compoundTBDTBD

Antimicrobial Activity

Compounds with similar frameworks have also been evaluated for antimicrobial properties. The presence of the trifluoromethyl group is known to increase lipophilicity, which may enhance membrane permeability and antimicrobial efficacy.

Table 2: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
This compoundTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that oxadiazole-containing compounds can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Case Studies

One notable study investigated the effects of a structurally related compound on human breast cancer cells (MCF-7). The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, suggesting that structural modifications could lead to enhanced anticancer activity.

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